6-Fluoroquinolin-5-amine

Übersicht

Beschreibung

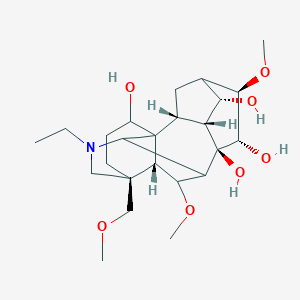

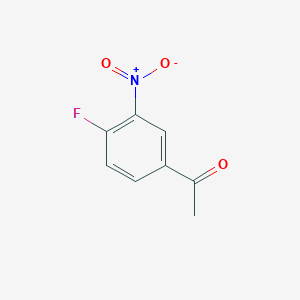

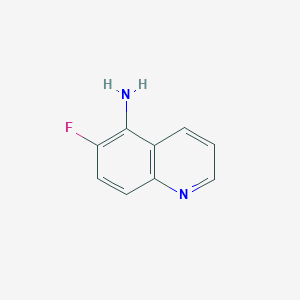

6-Fluoroquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of fluoroquinolones, including 6-Fluoroquinolin-5-amine, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into different positions or by means of annelation . The Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines has been reported, which could potentially be applied to the synthesis of 6-Fluoroquinolin-5-amine .Molecular Structure Analysis

The molecular structure of 6-Fluoroquinolin-5-amine consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis

Fluoroquinolones, including 6-Fluoroquinolin-5-amine, can undergo various chemical reactions. For instance, they can form complexes with metals . They can also undergo modifications and annelation .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoroquinolin-5-amine include its molecular formula (C9H7FN2) and molecular weight (162.16 g/mol).Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

6-Fluoroquinolin-5-amine: is a key precursor in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds are known for their potent activity against a broad spectrum of bacteria. They function by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication and transcription, which results in effective bacterial growth inhibition .

Antineoplastic Activity

Research has shown that derivatives of quinoline, such as those related to 6-Fluoroquinolin-5-amine , exhibit antineoplastic activity. This is particularly evident in the study of fluorine-containing derivatives of 1,3,4-oxa(thia)-diazine[6,5,4-i,j]quinolon-6-carboxylic acids, which have been tested against various cancer cell lines, including leukemia and lung cancer .

Synthesis of Complex Molecules

The compound serves as a building block for the synthesis of more complex molecules. Its amine group can be used to introduce various substituents, which can lead to the formation of bi- and polycyclic fluoroquinolones with diverse biological activities .

Metal Complex Formation

6-Fluoroquinolin-5-amine: can form complexes with metals, which can be utilized in various applications, including as catalysts in organic reactions or as potential therapeutic agents. The metal complexes of fluoroquinolones have been studied for their unique properties and applications .

Anticancer Research

Quinoline derivatives, including those derived from 6-Fluoroquinolin-5-amine , have been compared with standard anticancer drugs like doxorubicin and etoposide. Some derivatives have shown excellent anticancer activity, highlighting the potential of this compound in the development of new anticancer therapies .

Green Chemistry

The compound is also significant in the context of green chemistry. It is used in synthetic routes that aim for more sustainable and environmentally friendly chemical processes. This includes the use of safer, reusable catalysts and solvent-free conditions .

Drug Discovery

The quinoline scaffold, to which 6-Fluoroquinolin-5-amine contributes, is a privileged structure in drug discovery. It is present in various therapeutic agents and has been associated with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and cardiovascular activities .

Therapeutic Agents

Finally, 6-Fluoroquinolin-5-amine is integral to the development of various therapeutic agents. Its modifications lead to compounds with potential applications in treating diseases like tuberculosis, malaria, and even emerging viral infections such as COVID-19 .

Wirkmechanismus

Target of Action

The primary targets of 6-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

6-Fluoroquinolin-5-amine interacts with its targets by inhibiting the function of these enzymes. It forms a ternary complex with the DNA molecule and the enzymes, blocking bacterial DNA supercoiling . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, 6-Fluoroquinolin-5-amine prevents the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Pharmacokinetics

They are usually well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of 6-Fluoroquinolin-5-amine’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells .

Action Environment

The action, efficacy, and stability of 6-Fluoroquinolin-5-amine can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of metal ions can lead to the formation of complexes with fluoroquinolones, which may alter their activity .

Eigenschaften

IUPAC Name |

6-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQDABLIKHWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311399 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroquinolin-5-amine | |

CAS RN |

1251032-63-9 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.